molecular formula C30H36F2N4O7 B13441090 methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate

methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate

Cat. No.: B13441090
M. Wt: 602.6 g/mol
InChI Key: ZWRUMSDTKQINDH-WNESUSJTSA-N
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Description

Methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[262103,1205,10018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate is a complex organic compound with a unique structure This compound is known for its intricate molecular architecture, which includes multiple rings and functional groups

Preparation Methods

The synthesis of methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[262103,1205,10018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate involves several steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex molecular structures and reaction mechanisms. In biology, it may be investigated for its potential biological activities and interactions with biomolecules. In medicine, researchers explore its potential therapeutic applications, including its use as a drug candidate for various diseases. In industry, it may be utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate stands out due to its unique structural features and chemical properties. Similar compounds may include other pentacyclic structures with different functional groups and substituents.

Properties

Molecular Formula

C30H36F2N4O7

Molecular Weight

602.6 g/mol

IUPAC Name

methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate

InChI

InChI=1S/C30H36F2N4O7/c1-29(2,3)24-26(37)36-16-17(15-20(36)27(38)40-4)42-25-23(33-18-9-5-6-10-19(18)34-25)30(31,32)13-8-14-41-21-11-7-12-22(21)43-28(39)35-24/h5-6,8-10,13,17,20-22,24H,7,11-12,14-16H2,1-4H3,(H,35,39)/t17-,20+,21-,22-,24-/m1/s1

InChI Key

ZWRUMSDTKQINDH-WNESUSJTSA-N

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)OC)OC3=NC4=CC=CC=C4N=C3C(C=CCO[C@@H]5CCC[C@H]5OC(=O)N1)(F)F

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)OC)OC3=NC4=CC=CC=C4N=C3C(C=CCOC5CCCC5OC(=O)N1)(F)F

Origin of Product

United States

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